molecular formula C8H3BrCl2O2 B3147811 4-Bromoisophthaloyl dichloride CAS No. 63192-68-7

4-Bromoisophthaloyl dichloride

Cat. No. B3147811
CAS RN: 63192-68-7
M. Wt: 281.91 g/mol
InChI Key: MSEOVNVYIVMELF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromoisophthaloyl dichloride is synthesized by the reaction of 4-bromo-1,2-phenylenediamine with phthalic anhydride and phosphorus oxychloride under reflux conditions. This reaction leads to the formation of 4-amino-3,5-dibromobenzamide, which is then treated with thionyl chloride to produce 4-bromo-3,5-dibromo-N-(2-chloroacetyl)benzamide.


Molecular Structure Analysis

The molecular structure of 4-Bromoisophthaloyl dichloride is analyzed using various spectroscopic methods, such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS).


Chemical Reactions Analysis

The main area of application of these acid dichlorides is the synthesis of the initial materials used in fabricating aramid fibers . They are used in the synthesis of numerous products: corrosion inhibitors, anticancer and antibacterial compounds, fluorescent polymers, antioxidants for natural rubber, complexing agents for the selective extraction of heavy metal ions from aqueous solutions .


Physical And Chemical Properties Analysis

4-Bromoisophthaloyl dichloride is a white to yellow crystalline powder with a molecular weight of 463.99 g/mol. It is soluble in acetone and chloroform but insoluble in water. This compound has a melting point of 250-252°C and a boiling point of approximately 386°C.

Scientific Research Applications

Halogen Bonding in Macrocycles

The reaction of isophthaloyl dichloride with bromo-substituted compounds leads to the formation of macrocyclic structures. These structures exhibit halogen bonding, which is significant in the supramolecular assembly. The study by Mocilac and Gallagher (2014) in "CrystEngComm" explores this by reacting isophthaloyl dichloride with bromo-substituted pyridine and pyrimidine, resulting in trezimide and tennimide macrocycles (Mocilac & Gallagher, 2014).

Synthesis of Bromo-substituted Compounds

Luo Qun-li (2011) discusses a synthesis method involving 2-bromoisophthaloyl dichloride, which is used to synthesize 2,6-bis(2-bromoacetyl) bromobenzene via diazomethane reaction. This process features a concise synthesis route and mild reaction conditions, highlighting the utility of 2-bromoisophthaloyl dichloride in organic synthesis (Luo, 2011).

Electrophilic Bromination

In a study on electrophilic cobromination of alkenes and bromination of activated arenes, bromodichloroisocyanuric acid was found effective for regioselective electrophilic bromination. This study by Almeida, Esteves, and Mattos (2007) in "Synlett" demonstrates the relevance of bromo-dichloro derivatives in electrophilic bromination processes (Almeida, Esteves, & Mattos, 2007).

Bromine Isophthalic Acid in CdII-Based Frameworks

Tang et al. (2016) investigated the coordination characteristics of 4-bromoisophthalic acid in CdII-based frameworks, leading to diverse three-dimensional coordination complexes. This study, published in the "Journal of Solid State Chemistry," showcases the versatility of bromine-substituted isophthalic acids in constructing varied molecular architectures (Tang et al., 2016).

Bromophenol Transformation in Chlorination

Research by Xiang et al. (2020) in "Chemosphere" explores the transformation of bromophenols, such as 2,4-dibromophenol, during the chlorination process. This study provides insights into the environmental fate of bromophenols in water treatment and disinfection processes (Xiang et al., 2020).

Safety and Hazards

4-Bromoisophthaloyl dichloride is considered hazardous. It causes serious eye damage and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dusts or mists .

properties

IUPAC Name

4-bromobenzene-1,3-dicarbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEOVNVYIVMELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisophthaloyl dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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